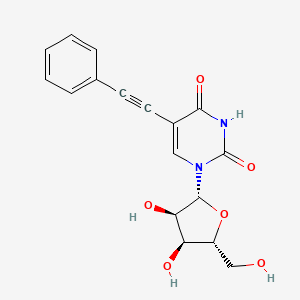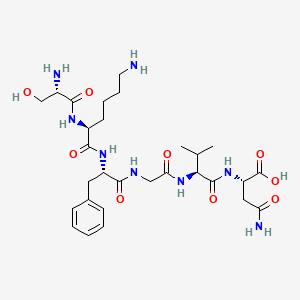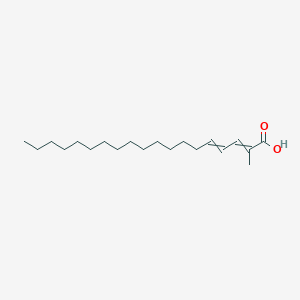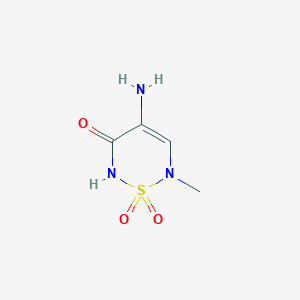![molecular formula C25H19F2NS B12597566 4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl CAS No. 900518-51-6](/img/structure/B12597566.png)
4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl is a complex organic compound with the molecular formula C25H19F2NS. This compound is characterized by the presence of a biphenyl core substituted with butyl, difluoro, and isothiocyanato groups. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the isothiocyanato group to an amine.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. Additionally, the biphenyl core can interact with hydrophobic regions of biological membranes, affecting membrane properties and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Similar biphenyl core but with tert-butyl groups instead of butyl and difluoro groups.
4,4’-di-tert-Butyl-2,2’-bipyridine: Contains a bipyridine core with tert-butyl groups.
Uniqueness
4-Butyl-4’-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1’-biphenyl is unique due to the presence of the isothiocyanato group, which imparts specific reactivity and potential for covalent modification of biomolecules. Additionally, the difluoro groups enhance its stability and photophysical properties, making it suitable for applications in fluorescence-based studies.
Properties
CAS No. |
900518-51-6 |
|---|---|
Molecular Formula |
C25H19F2NS |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
5-[2-[4-(4-butylphenyl)phenyl]ethynyl]-1,3-difluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C25H19F2NS/c1-2-3-4-18-7-11-21(12-8-18)22-13-9-19(10-14-22)5-6-20-15-23(26)25(28-17-29)24(27)16-20/h7-16H,2-4H2,1H3 |
InChI Key |
YZZSOHKULNVLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC(=C(C(=C3)F)N=C=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)



![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)


![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)


